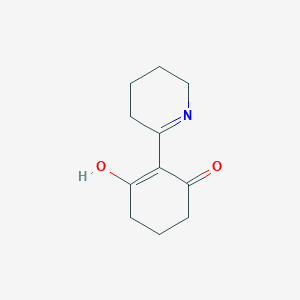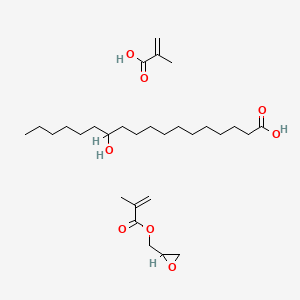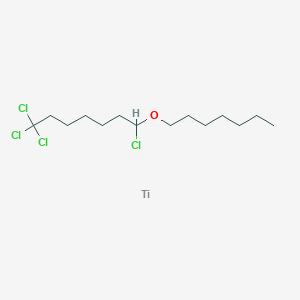![molecular formula C12H17NOS2 B14512937 S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate CAS No. 62806-74-0](/img/structure/B14512937.png)
S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate: is an organic compound characterized by the presence of a phenylsulfanyl group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate typically involves the reaction of 3-(phenylsulfanyl)propylamine with dimethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dimethylcarbamothioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfanyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The dimethylcarbamothioate moiety may also interact with various biological pathways, leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Pyrazole: A compound with a five-membered ring containing two nitrogen atoms, used in various chemical and biological applications.
Uniqueness: S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate is unique due to the presence of both phenylsulfanyl and carbamothioate groups in its structure
Propriétés
Numéro CAS |
62806-74-0 |
|---|---|
Formule moléculaire |
C12H17NOS2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
S-(3-phenylsulfanylpropyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS2/c1-13(2)12(14)16-10-6-9-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Clé InChI |
AEAOZSJMLBSXCB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SCCCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

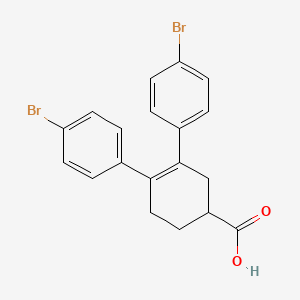
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
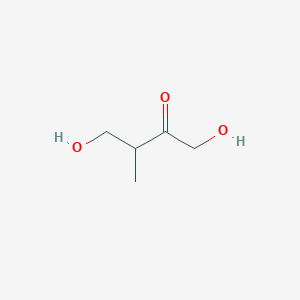
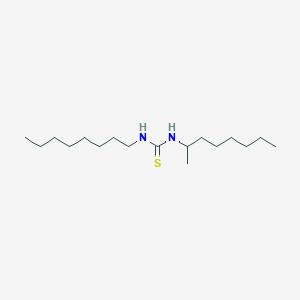
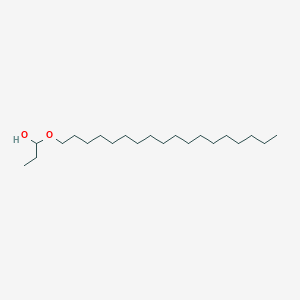
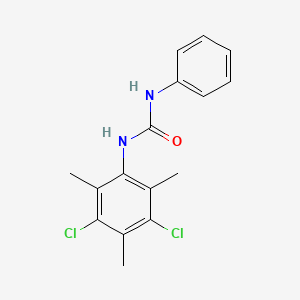
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
